molecular formula C19H15F3IN3O B132129 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide CAS No. 926922-18-1

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B132129
M. Wt: 485.2 g/mol
InChI Key: WDDHGZLDAZNYLH-UHFFFAOYSA-N
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Patent
US08846671B2

Procedure details

Add 2 drops of DMF into 628 mg 3-iodo-4-methylbenzoic acid (2.2 mmol) in 20 mL SOCl2 and reflux for 2 h. After vacuum evaporation of SOCl2, add 6.0 mL anhydrous THF and get the pale yellow solution. Dissolve the product from step 1, 524 mg 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine (2.0 mmol) in 6.0 mL anhydrous THF and add 10 mmol Et3N, and the pale yellow solution prepared previously is added drop wise till it is all added. The reaction mixture rises to room temperature for 1 hr. The reaction was quenched with addition of brine and extracted with EtOAc. The combined extraction organic layers was dried and concentrated under vacuum, the residue was purified through column chromatography to afford 873 mg desired product. (90%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
628 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[CH3:12][C:13]1[N:14]=[CH:15][N:16]([C:18]2[CH:19]=[C:20]([C:25]([F:28])([F:27])[F:26])[CH:21]=[C:22]([NH2:24])[CH:23]=2)[CH:17]=1.CCN(CC)CC>CN(C=O)C.O=S(Cl)Cl.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:24][C:22]1[CH:21]=[C:20]([C:25]([F:26])([F:27])[F:28])[CH:19]=[C:18]([N:16]2[CH:17]=[C:13]([CH3:12])[N:14]=[CH:15]2)[CH:23]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CN(C1)C=1C=C(C=C(C1)N)C(F)(F)F
Name
Quantity
524 mg
Type
reactant
Smiles
CC=1N=CN(C1)C=1C=C(C=C(C1)N)C(F)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
628 mg
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After vacuum evaporation of SOCl2
ADDITION
Type
ADDITION
Details
add 6.0 mL anhydrous THF
CUSTOM
Type
CUSTOM
Details
get the pale yellow solution
CUSTOM
Type
CUSTOM
Details
the pale yellow solution prepared previously
ADDITION
Type
ADDITION
Details
is added drop wise till it
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with addition of brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined extraction organic layers
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified through column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 873 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.